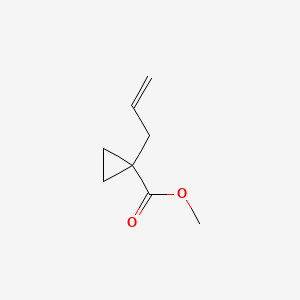

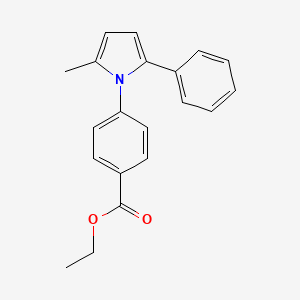

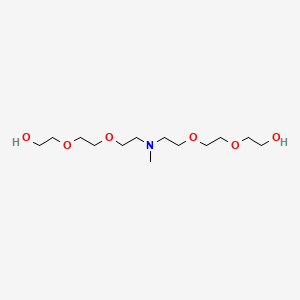

![molecular formula C16H20N6O B3327470 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile CAS No. 344418-92-4](/img/structure/B3327470.png)

3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

説明

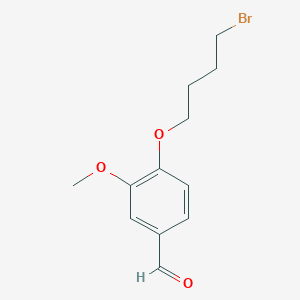

This compound, also known as (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl cyanide, is a complex organic molecule with the molecular formula C15H18N6O . It has potential applications in various fields due to its unique structure and properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a methylamino group, and a piperidin-1-yl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass is 287.17461031 g/mol, and it has a topological polar surface area of 131 Ų .科学的研究の応用

Rheumatoid Arthritis Treatment

Tofacitinib is the first Janus kinase inhibitor approved by the United States Food and Drug Administration to manage rheumatoid arthritis . It has been evaluated in the Oral Rheumatoid Arthritis Trial (ORAL) Surveillance, a randomized, postauthorization, noninferiority trial evaluating the safety and efficacy of tofacitinib as compared with a TNF inhibitor in patients with rheumatoid arthritis who were 50 years of age or older and had at least one additional cardiovascular risk factor .

Psoriatic Arthritis Management

Tofacitinib has also been approved for the treatment of psoriatic arthritis . This condition is characterized by joint pain, stiffness, and swelling, which can be effectively managed with the use of tofacitinib.

Ulcerative Colitis Control

Tofacitinib has been found to be effective in managing ulcerative colitis, an inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract .

Polyarticular Course Juvenile Idiopathic Arthritis

Tofacitinib has been approved for the treatment of polyarticular course juvenile idiopathic arthritis . This is a type of arthritis that affects five or more joints in the first six months of the disease and is most common in children and adolescents.

Treatment of Other Autoimmune Diseases

Tofacitinib exhibits favorable efficacy in treating other autoimmune diseases, such as alopecia areata, atopic dermatitis, vitiligo, dermatomyositis, and inflammatory skin conditions .

Nanosystem-Based Delivery for Enhanced Treatment

Tofacitinib can be loaded into different nanosystems to overcome many systemic adverse effects associated with oral dosage forms . These tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints . They can also be formulated as topical formulations to avoid systemic adverse effects and improve patient compliance .

Malignancy Risk Assessment

In patients with rheumatoid arthritis aged ≥50 years with ≥1 additional cardiovascular risk factor, the risk of adjudicated malignancies excluding non-melanoma skin cancer, lung cancer, and non-melanoma skin cancer were increased with tofacitinib versus TNFi . Lung cancer was the most frequently reported malignancy in tofacitinib-treated patients .

Cardiovascular Risk Evaluation

Tofacitinib has been evaluated for its cardiovascular risk in patients with rheumatoid arthritis who were 50 years of age or older and had at least one additional cardiovascular risk factor .

作用機序

Target of Action

Racemic-Tofacitinib primarily targets the Janus kinases (JAKs) . JAKs are a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function .

Mode of Action

Racemic-Tofacitinib is a JAK inhibitor . It interacts with its targets by inhibiting the JAK-STAT signaling pathway . This inhibition results in the modulation of cytokines critical to the progression of immune and inflammatory responses .

Biochemical Pathways

Racemic-Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . It also modulates the immune response by directing monocytes and macrophages toward an anti-inflammatory phenotype .

Pharmacokinetics

Racemic-Tofacitinib is rapidly absorbed, with plasma concentrations peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours . The high plasma concentration with delayed medicine clearance may affect the liver and/or kidney functions .

Result of Action

The molecular and cellular effects of Racemic-Tofacitinib’s action are significant. It inhibits proliferation in CD4+ and CD8+ T cells along with Th1 and Th17 differentiation, while Th2 and regulatory T cell lineages are largely unaffected . It also decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Racemic-Tofacitinib. For instance, nanosystems can be used to overcome many systemic adverse effects associated with oral dosage forms of Racemic-Tofacitinib . These nanosystems can target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints .

特性

IUPAC Name |

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

racemic-Tasocitinib | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

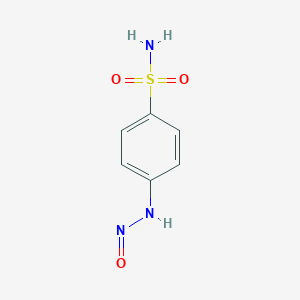

![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)